molecular formula C9H16N2O2 B6204716 3-(oxan-4-yl)piperazin-2-one CAS No. 1247658-45-2

3-(oxan-4-yl)piperazin-2-one

Cat. No. B6204716
CAS RN: 1247658-45-2
M. Wt: 184.2
InChI Key:
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Description

“3-(oxan-4-yl)piperazin-2-one” is a chemical compound with the molecular formula C9H16N2O2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of “3-(oxan-4-yl)piperazin-2-one” consists of a piperazine ring attached to an oxane ring . The molecular weight of this compound is 184.24 .

Future Directions

While specific future directions for “3-(oxan-4-yl)piperazin-2-one” are not mentioned in the retrieved data, research into piperazine derivatives is ongoing. For example, efforts are being made to improve the antimicrobial activity of certain piperazine derivatives . This suggests that “3-(oxan-4-yl)piperazin-2-one” could also be a subject of future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxan-4-yl)piperazin-2-one involves the reaction of piperazine with 4-chlorobutan-1-ol to form 4-(piperazin-1-yl)butan-1-ol, which is then oxidized to 4-(piperazin-1-yl)butanal. The aldehyde is then reacted with hydroxylamine to form 4-(piperazin-1-yl)butan-1-one, which is cyclized with ethylene oxide to form 3-(oxan-4-yl)piperazin-2-one.", "Starting Materials": [ { "name": "Piperazine", "amount": "1 equivalent" }, { "name": "4-chlorobutan-1-ol", "amount": "1 equivalent" }, { "name": "Sodium periodate", "amount": "1.5 equivalents" }, { "name": "Hydroxylamine hydrochloride", "amount": "1.2 equivalents" }, { "name": "Ethylene oxide", "amount": "1.2 equivalents" } ], "Reaction": [ { "step": "Piperazine is reacted with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate to form 4-(piperazin-1-yl)butan-1-ol.", "reagents": [ { "name": "Piperazine", "amount": "1 equivalent" }, { "name": "4-chlorobutan-1-ol", "amount": "1 equivalent" }, { "name": "Potassium carbonate", "amount": "1.2 equivalents" }, { "name": "DMF", "amount": "solvent" } ] }, { "step": "4-(piperazin-1-yl)butan-1-ol is oxidized to 4-(piperazin-1-yl)butanal using sodium periodate.", "reagents": [ { "name": "4-(piperazin-1-yl)butan-1-ol", "amount": "1 equivalent" }, { "name": "Sodium periodate", "amount": "1.5 equivalents" }, { "name": "Water", "amount": "solvent" } ] }, { "step": "4-(piperazin-1-yl)butanal is reacted with hydroxylamine hydrochloride to form 4-(piperazin-1-yl)butan-1-one.", "reagents": [ { "name": "4-(piperazin-1-yl)butanal", "amount": "1 equivalent" }, { "name": "Hydroxylamine hydrochloride", "amount": "1.2 equivalents" }, { "name": "Sodium acetate", "amount": "catalyst" }, { "name": "Water", "amount": "solvent" } ] }, { "step": "4-(piperazin-1-yl)butan-1-one is cyclized with ethylene oxide to form 3-(oxan-4-yl)piperazin-2-one.", "reagents": [ { "name": "4-(piperazin-1-yl)butan-1-one", "amount": "1 equivalent" }, { "name": "Ethylene oxide", "amount": "1.2 equivalents" }, { "name": "Sodium hydroxide", "amount": "catalyst" }, { "name": "Water", "amount": "solvent" } ] } ] }

CAS RN

1247658-45-2

Product Name

3-(oxan-4-yl)piperazin-2-one

Molecular Formula

C9H16N2O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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